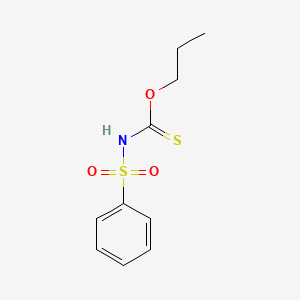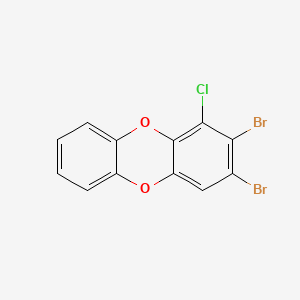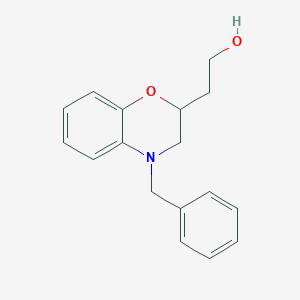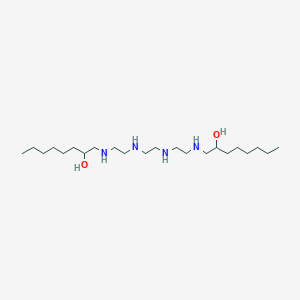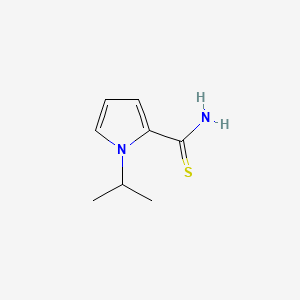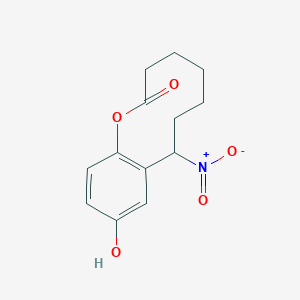![molecular formula C15H13N3 B14325775 5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine CAS No. 98007-16-0](/img/structure/B14325775.png)
5-[(1H-Pyrrol-1-yl)methyl]-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine is a heterocyclic compound that features a pyrrole ring attached to a bipyridine structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. The presence of both pyrrole and bipyridine moieties in its structure allows for unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine typically involves the reaction of 2,2’-bipyridine with a pyrrole derivative. One common method is the condensation reaction between 2,2’-bipyridine and a pyrrole aldehyde under acidic conditions. This reaction can be catalyzed by acids such as hydrochloric acid or sulfuric acid, and the reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or bipyridine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
Oxidation: Formation of pyrrole-2-carboxylic acid derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of halogenated bipyridine or pyrrole derivatives.
Wissenschaftliche Forschungsanwendungen
5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Wirkmechanismus
The mechanism of action of 5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine depends on its specific application. In coordination chemistry, it acts as a ligand, binding to metal ions through its nitrogen atoms. This binding can alter the electronic properties of the metal center, leading to catalytic activity or changes in reactivity. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine compound without the pyrrole moiety.
1-(2-Pyridyl)pyrrole: A compound with a pyrrole ring attached to a single pyridine ring.
Pyrrolopyridine: A fused ring system containing both pyrrole and pyridine rings.
Uniqueness
5-[(1H-Pyrrol-1-yl)methyl]-2,2’-bipyridine is unique due to the presence of both pyrrole and bipyridine moieties, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
98007-16-0 |
|---|---|
Molekularformel |
C15H13N3 |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
2-pyridin-2-yl-5-(pyrrol-1-ylmethyl)pyridine |
InChI |
InChI=1S/C15H13N3/c1-2-8-16-14(5-1)15-7-6-13(11-17-15)12-18-9-3-4-10-18/h1-11H,12H2 |
InChI-Schlüssel |
PCOVMIWICQFLIA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)CN3C=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


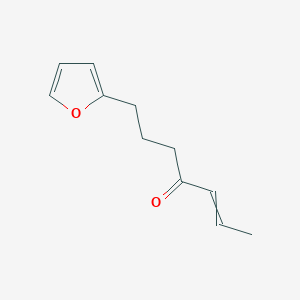
![Acetic acid, [(2-amino-4-methylpentyl)oxy]-, (S)-](/img/structure/B14325701.png)

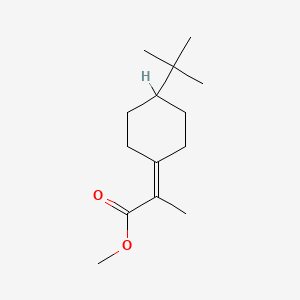
![Methyl 4-[(2-methylacryloyl)amino]benzoate](/img/structure/B14325714.png)
![5-(3,4-Dimethoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-8-one](/img/structure/B14325717.png)
